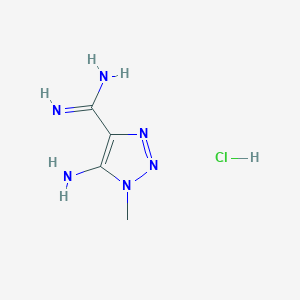

5-amino-1-metil-1H-1,2,3-triazol-4-carboximidamida clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

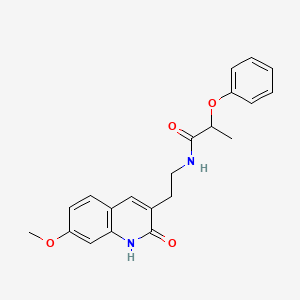

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a transition-metal-free strategy using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .Molecular Structure Analysis

The molecular structure of 5-amino-1,2,3-triazoles is characterized by a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of unpaired electrons on the nitrogen atom enhances its biological spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-1,2,3-triazoles include a nucleophilic addition/cyclization process . Control experiments and DFT calculations clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .Mecanismo De Acción

Target of Action

Related compounds such as 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s worth noting that triazole derivatives have been known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds due to the presence of the triazole ring .

Biochemical Pathways

Related compounds have been shown to inhibit α-amylase and α-glucosidase, which are key enzymes in the breakdown of carbohydrates .

Result of Action

Related compounds have been shown to have a variety of effects, such as causing chlorosis and disorganizing chloroplast membranes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. Additionally, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has shown promising results in various studies, making it a potentially useful tool for researchers. However, the toxicity and pharmacokinetics of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride need to be further studied, and its use in vivo may be limited due to its potential toxicity.

Direcciones Futuras

There are several future directions for 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride research. Firstly, the mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride needs to be further studied to better understand its potential applications. Additionally, the toxicity and pharmacokinetics of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride need to be further studied to determine its safety for use in vivo. Finally, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride could be further optimized for maximum efficacy and specificity, potentially leading to the development of new antitumor and antimicrobial agents.

Conclusion

In conclusion, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It has been synthesized using various methods, and has shown promising results in various studies. However, the toxicity and pharmacokinetics of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride need to be further studied, and its use in vivo may be limited due to its potential toxicity. Overall, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has the potential to be a useful tool for researchers in various fields.

Métodos De Síntesis

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has been synthesized using various methods, including the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with guanidine hydrochloride in the presence of a coupling agent. Another method involves the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with cyanamide in the presence of a base. These methods have been optimized for maximum yield and purity.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan en síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .

Química de polímeros

Los 1,2,3-triazoles se utilizan en química de polímeros . Su fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen estructuralmente similares al enlace amida, imitando un enlace amida E o Z .

Química supramolecular

Los 1,2,3-triazoles tienen aplicaciones en química supramolecular . Se utilizan en la construcción de estructuras complejas debido a su capacidad para formar enlaces de hidrógeno .

Bioconjugación

Los 1,2,3-triazoles se utilizan en bioconjugación . Se pueden utilizar para unir dos moléculas, a menudo una biomolécula y una sonda o etiqueta .

Biología química

Los 1,2,3-triazoles se utilizan en biología química . Se utilizan como una herramienta para sondear sistemas biológicos .

Imágenes fluorescentes

Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Se pueden utilizar como una sonda fluorescente para la obtención de imágenes en sistemas biológicos .

Ciencia de materiales

Los 1,2,3-triazoles han encontrado aplicaciones en la ciencia de materiales . Se utilizan en la síntesis de nuevos materiales debido a sus propiedades únicas .

Análisis Bioquímico

Cellular Effects

Triazole compounds have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

5-amino-1-methyltriazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.ClH/c1-10-4(7)2(3(5)6)8-9-10;/h7H2,1H3,(H3,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEXJXDQSAIHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)